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molecular formula C14H27NO B3053680 1-Decylpyrrolidin-2-one CAS No. 55257-88-0

1-Decylpyrrolidin-2-one

Cat. No. B3053680
M. Wt: 225.37 g/mol
InChI Key: ZRECPFOSZXDFDT-UHFFFAOYSA-N
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Patent
US04444762

Procedure details

18.8 g (0.22 M) of γ-butyrolactone and 34.6 g (0.22 M) of n-decylamine were mixed and heated to 180° in a round bottom flask equipped with a condenser and a Dean-Stark trap for 22 hours. The dark brown reaction mixture was distilled at reduced pressure to yield 40.9 g (82.5%) of colorless product; b.p. 150°-155°/0.5-1 mm.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Yield
82.5%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])O[CH2:4][CH2:3][CH2:2]1.[CH2:7]([NH2:17])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:7]([N:17]1[CH2:4][CH2:3][CH2:2][C:1]1=[O:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
34.6 g
Type
reactant
Smiles
C(CCCCCCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 180° in a round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
DISTILLATION
Type
DISTILLATION
Details
The dark brown reaction mixture was distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(CCCCCCCCC)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.9 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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